molecular formula C15H11ClN2O4S B2411173 methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1630907-18-4

methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B2411173
CAS No.: 1630907-18-4
M. Wt: 350.77
InChI Key: HTNZGYLGXSAKJU-UHFFFAOYSA-N
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Description

Methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound. It contains a pyrrolopyridine core, which is a nitrogen-containing heterocyclic structure . Compounds with this core have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the carboxylate group could participate in acid-base reactions, and the chloro group could be involved in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Antibacterial Activity

Methyl α-D-glucopyranoside derivatives, synthesized using benzenesulfonyl chloride, exhibited moderate to good antibacterial activities, particularly against Gram-negative bacteria. This showcases the potential use of benzenesulfonyl-related compounds in antibacterial applications (Kawsar et al., 2016).

Efficient Synthesis Techniques

A study demonstrated an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, highlighting the versatility of such compounds in chemical synthesis (Nechayev et al., 2013).

Cycloaddition Reactions

Cycloaddition reactions of 5-benzenesulfonyl-3,4-dihydro-1H-pyridin-2-one derivatives led to the creation of new compounds like triazolo[4,5-b]pyridin-5-ones, showcasing the chemical reactivity of benzenesulfonyl-based compounds (Gao & Lam, 2008).

HIV-1 Infection Prevention

Methylbenzenesulfonamide has seen increased interest due to its potential use in preventing HIV-1 infection. This demonstrates the biomedical relevance of such compounds (Cheng De-ju, 2015).

Potential Anti-Inflammatory Agents

Research into novel molecules for potential anti-inflammatory uses led to the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, again highlighting the diverse biomedical applications of these compounds (Moloney, 2001).

Synthesis of Insecticide Intermediates

Studies have shown the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in creating new insecticides, indicating the agricultural applications of these compounds (Wen-bo, 2011).

Aromatic Character in Heterocyclic Compounds

Research on the aromaticity of methyl furo[3,2-b]pyrrole-5-carboxylate derivatives contributed to understanding the topological nature of aromaticity in heterocyclic compounds (Cyrański et al., 2001).

Creation of Pyridothienopyrimidines

Amide acetals were used in the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates, demonstrating the utility of these compounds in creating pyridothienopyrimidines (Medvedeva et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper waste disposal methods .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and biological activities. This could include studies to optimize its synthesis, detailed structural analysis, investigation of its reactivity, and in vitro and in vivo studies to evaluate its biological effects .

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)-6-chloropyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4S/c1-22-15(19)12-9-10-7-8-13(16)17-14(10)18(12)23(20,21)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNZGYLGXSAKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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